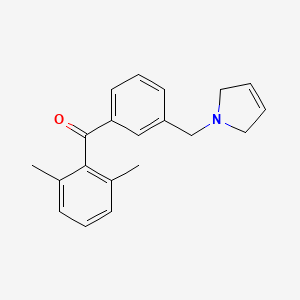

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

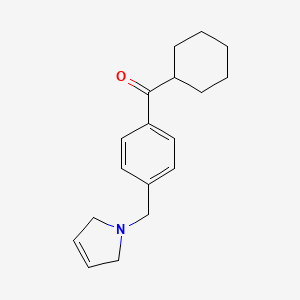

3-(2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone, also known as 1-Phenyl-2,6-dimethyl-3-(2,5-dihydropyrrol-1-yl)methyl-1H-pyrrole, is a heterocyclic compound with a variety of applications in the fields of medicine, pharmacology, and chemical synthesis. It has been studied extensively for its potential to act as a bioactive agent and its ability to interact with other molecules. This compound is also known for its ability to be used as a starting material in the synthesis of other compounds.

Scientific Research Applications

Antimicrobial Applications : A study by Hublikar et al. (2019) focused on synthesizing novel derivatives of this compound and evaluating their antimicrobial activities. They found that these derivatives exhibit good antibacterial and antifungal activity, particularly with the introduction of a methoxy group into the structure. This suggests potential applications in developing new antimicrobial agents (Hublikar et al., 2019).

Synthesis Techniques : Research by Kaur and Kumar (2018) elaborated on an efficient one-pot synthetic procedure for related compounds. Their method is noted for its economy in synthesizing pyrrole derivatives, indicating its potential for large-scale production (Kaur & Kumar, 2018).

Inhibitor Lead Compounds : A study by Rudnitskaya et al. (2009) identified that derivatives of the compound can act as potential inhibitor lead compounds of fructose-1,6-bisphosphatase. This has implications in the development of treatments for conditions related to carbohydrate metabolism (Rudnitskaya et al., 2009).

Chemical Structure Analysis : Research by Swamy et al. (2013) focused on the isomorphous structures of methyl- and chloro-substituted derivatives, obeying the chlorine-methyl exchange rule. This research contributes to the understanding of the structural properties of these compounds (Swamy et al., 2013).

Molecular Docking and Antimicrobial Activity : A study by Sivakumar et al. (2021) combined experimental and theoretical vibrational studies of a derivative molecule. They also investigated its antimicrobial activity, providing insights into the practical applications of these compounds in medicine (Sivakumar et al., 2021).

Mechanism of Action

- The indole nucleus in this compound is an aromatic heterocycle with diverse biological activities . It’s possible that the compound interacts with receptors involved in cellular signaling pathways.

- The maleimide group (from the pyrrolinomethyl moiety) could react with thiol groups (e.g., cysteine residues in proteins) to form covalent bonds . This interaction might influence protein function.

- Without specific data, we can’t pinpoint exact pathways. However, indole derivatives have been associated with antiviral, anti-inflammatory, and antioxidant activities .

Target of Action

Mode of Action

Biochemical Pathways

properties

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,6-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-15-7-5-8-16(2)19(15)20(22)18-10-6-9-17(13-18)14-21-11-3-4-12-21/h3-10,13H,11-12,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUVQJCZECFPHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CC=CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643487 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898790-22-2 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)

![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)

![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)